3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
3-chloro-N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-4-6-14(7-5-12)26-17-15(9-23-26)16(21-10-22-17)24-25-18(27)11-2-1-3-13(20)8-11/h1-10H,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQKEGQHMUFWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[3,4-d]Pyrimidine Core
The initial step involves cyclocondensation of 4-chlorophenylhydrazine hydrochloride with 4,6-dichloropyrimidine-5-carbaldehyde under acidic conditions (Scheme 1). This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by intramolecular cyclization to yield 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine.
Reaction Conditions :
Chlorination at Position 3
The 4-amino intermediate undergoes regioselective chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. This step replaces the amino group with a chlorine atom at position 3 of the pyrazolo[3,4-d]pyrimidine ring.
Optimized Parameters :
Hydrazide Coupling
The final step involves coupling 3-chloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine with benzohydrazide via a nucleophilic acyl substitution reaction. This is facilitated by activating the pyrimidine’s C4 position using thionyl chloride (SOCl₂), forming a reactive intermediate that reacts with benzohydrazide.
Reaction Setup :
- Solvent: Dry dichloromethane (DCM)
- Activator: SOCl₂ (2.2 equiv)
- Temperature: 0°C to room temperature, 4 hours
- Yield: 75–80%
Process Optimization and Challenges
Microwave-Assisted Synthesis
Recent advancements have replaced traditional reflux with microwave irradiation to accelerate the cyclocondensation step. This reduces reaction time from 12 hours to 45 minutes while maintaining yields at 70–72%.
Microwave Parameters :
- Power: 300 W
- Temperature: 120°C
- Pressure: 250 psi
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. HPLC analysis confirms purity >98%.
Analytical Data :
- Melting Point : 214–216°C (decomposition observed above 220°C)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 8.12–7.98 (m, 4H, Ar-H), 7.65–7.52 (m, 5H, Ar-H)
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency during chlorination and coupling steps. Key metrics include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| POCl₃ Consumption | 5 equiv | 4.5 equiv |
| Reaction Time | 6 hours | 3.5 hours |
| Overall Yield | 70% | 82% |
Comparative Analysis of Alternative Routes
A 2022 study explored palladium-catalyzed cross-coupling to introduce the benzohydrazide moiety, but this method showed lower yields (60–65%) and required costly catalysts. Traditional methods remain preferred for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:
Substitution reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and reduction reactions: Products include oxides and hydrides of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results as an antileishmanial and antimalarial agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key enzymes involved in the life cycles of these pathogens. For instance, studies have demonstrated that similar compounds effectively inhibit the activity of enzymes critical for the survival of Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively .
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their antitumor properties . Notably, research has indicated that these compounds can inhibit specific kinase activities, such as BRAF(V600E), which is pivotal in certain cancers like melanoma. A study highlighted that related compounds exhibit significant inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth .
Biological Assays
The compound serves as a valuable tool in biological assays to study enzyme inhibition and receptor binding . Its ability to interact with specific molecular targets allows researchers to explore mechanisms of action relevant to drug development .
Case Studies
- Antimalarial Activity Study : A recent study demonstrated that derivatives similar to 3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibit potent antimalarial activity through inhibition of Plasmodium falciparum growth in vitro. The study quantified the IC50 values and highlighted structure-activity relationships that inform future drug design .
- Antitumor Efficacy : Another investigation focused on the antitumor efficacy of related pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The findings indicated significant cytotoxic effects correlated with specific structural modifications on the pyrazole ring .
Mechanism of Action
The mechanism of action of 3-chloro-N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves inhibition of specific enzymes, particularly protein kinases. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well within the binding site of the enzyme, forming stable interactions with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with similar core structures but different substituents, such as 3-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide.
Other kinase inhibitors: Compounds like imatinib and gefitinib, which also target protein kinases but have different core structures.
Uniqueness
3-chloro-N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.79 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in therapeutic contexts, especially for diseases reliant on enzyme function.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against multiple NCI-60 cancer cell lines, showing promising growth inhibition rates, particularly in breast and lung cancer models. The IC50 values ranged from 5 to 15 µM across different cell lines .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. In vitro assays have confirmed its effectiveness against several bacterial strains and fungi:
- Bacterial Inhibition : It has shown inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
- Fungal Activity : The compound demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .
Antileishmanial and Antimalarial Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its potential use in treating parasitic infections:
- Leishmaniasis : Preliminary studies indicate that it can inhibit the growth of Leishmania species in vitro, suggesting a potential role in antileishmanial therapies .
- Malaria : The compound's efficacy against Plasmodium falciparum has also been evaluated, showing moderate activity that could be further optimized .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity .
Case Study: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. They conducted extensive biological screening which revealed that modifications to the substituents significantly influenced anticancer activity. The study concluded that the presence of a chlorophenyl group enhances the compound's potency against cancer cells .
Data Summary Table
| Biological Activity | Assay Type | Result (IC50/MIC) |
|---|---|---|
| Anticancer | NCI-60 Cell Lines | 5 - 15 µM |
| Antimicrobial (Bacterial) | MIC Assay | 8 µg/mL |
| Antifungal | MIC Assay | Varies by strain |
| Antileishmanial | In Vitro Assay | Effective |
| Antimalarial | In Vitro Assay | Moderate efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
